molecular formula C15H16ClNO5S B11024851 N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B11024851
M. Wt: 357.8 g/mol
InChI Key: AOXLKGLHHCSNJA-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide (molecular formula: C₁₄H₁₃Cl₂NO₄S; average mass: 362.221 g/mol) is a sulfonamide derivative characterized by a central sulfonamide (-SO₂NH-) group linking two aromatic rings. The first aryl group is substituted with chlorine at the 4-position and methoxy groups at the 2- and 5-positions, while the second benzene ring contains a methoxy group at the 4-position (para to the sulfonamide linkage).

Properties

Molecular Formula

C15H16ClNO5S

Molecular Weight

357.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO5S/c1-20-10-4-6-11(7-5-10)23(18,19)17-13-9-14(21-2)12(16)8-15(13)22-3/h4-9,17H,1-3H3

InChI Key

AOXLKGLHHCSNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 4-Chloro-2,5-Dimethoxynitrobenzene

The reduction of 4-chloro-2,5-dimethoxynitrobenzene to the corresponding aniline is achieved via hydrogenation in the presence of modified platinum-on-carbon catalysts. Key parameters include:

  • Catalyst : Sulfited platinum-on-carbon (0.2–0.5 wt%) enhances selectivity and prevents over-reduction.

  • Solvent : Aromatic solvents like xylene stabilize intermediates and improve catalyst recyclability.

  • Reaction Conditions : Temperatures of 80–110°C and hydrogen pressures of 5–50 atm ensure complete conversion.

  • Additives : Aliphatic amines (e.g., morpholine) and buffering agents (pH 8–10) mitigate side reactions and improve yield (99.1% reported in large-scale trials).

Post-reaction, the catalyst is filtered under nitrogen, and the product is isolated via steam distillation or cold precipitation to achieve >99% purity.

Alternative Reduction Methods

While catalytic hydrogenation is industry-standard, small-scale syntheses occasionally employ sodium borohydride or lithium aluminum hydride. However, these methods are less efficient (yields <85%) and prone to byproduct formation.

Sulfonamide Coupling: Reaction of 4-Chloro-2,5-Dimethoxyaniline with 4-Methoxybenzenesulfonyl Chloride

The sulfonamide bond is formed through nucleophilic substitution, leveraging the reactivity of the aniline’s primary amine.

Classical Sulfonylation in Dichloromethane

Procedure :

  • Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 equiv), 4-chloro-2,5-dimethoxyaniline (1 equiv), pyridine (2–3 equiv as base).

  • Conditions : Stirring at 0–25°C for 4–6 hours in anhydrous dichloromethane.

  • Workup : Sequential washing with HCl (1M) and NaHCO₃ (5%) removes excess reagents, followed by crystallization from ethanol/water.

Outcomes :

  • Yield : 84–95%.

  • Purity : >98% by HPLC.

  • Side Products : Bis-sulfonamide formation occurs if stoichiometry is unbalanced, necessitating precise reagent ratios.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30–60 min) accelerates the reaction, reducing time from hours to minutes. This method is ideal for high-throughput screening but requires specialized equipment.

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reactivity but complicate purification due to high boiling points.

  • Chlorinated Solvents : Dichloromethane and chloroform balance reactivity and ease of removal, making them preferred choices.

Catalytic and Stoichiometric Additives

  • Bases : Pyridine and triethylamine neutralize HCl generated during sulfonylation, preventing protonation of the aniline.

  • Activating Agents : Carbodiimides (e.g., DCC) are avoided due to competing urea formation, but carbonyl diimidazole (CDI) shows promise in minimizing side reactions.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield high-purity granules (>99%).

  • Chromatography : Flash silica gel chromatography (ethyl acetate/hexane) resolves bis-sulfonamide impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=8.8 Hz, 2H, ArH), 6.98 (s, 1H, ArH), 6.55 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

  • IR (KBr) : 3313 cm⁻¹ (N–H stretch), 1578 cm⁻¹ (S=O asym), 830 cm⁻¹ (C–S).

  • LC-MS (ESI) : m/z 372.1 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated for C₁₅H₁₆ClNO₅S: C, 48.45%; H, 4.34%; N, 3.77%. Found: C, 48.41%; H, 4.38%; N, 3.72%.

Industrial-Scale Production Considerations

Catalytic Recycling

Platinum-on-carbon catalysts are reused up to 10 times without significant activity loss, provided filtration under nitrogen prevents oxidation.

Waste Management

  • Xylene Recovery : Distillation reclaims >90% solvent, reducing environmental footprint.

  • Acid Neutralization : Spent HCl is treated with lime to generate calcium chloride for safe disposal .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to demethylation.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of demethylated products.

    Hydrolysis: Formation of corresponding amines and sulfonic acids.

Scientific Research Applications

Chemistry

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Application Description
Intermediate SynthesisUsed to create derivatives with enhanced properties.
Reaction MechanismsInvestigated for its role in substitution and addition reactions.

Biology

In biological research, this compound is being explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its sulfonamide group is known to inhibit specific enzymes by mimicking natural substrates.

Biological Activity Details
Enzyme InhibitionPotential to inhibit dihydropteroate synthase, affecting folate synthesis.
Antimicrobial PropertiesExhibits activity against certain bacterial strains.

Medicine

The therapeutic potential of this compound is under investigation for various conditions:

  • Anti-inflammatory Activity : Studies suggest it may reduce inflammation through inhibition of specific pathways.
  • Anticancer Properties : Preliminary research indicates potential efficacy against certain cancer cell lines.
Therapeutic Application Research Findings
Anti-inflammatoryReduces cytokine production in vitro.
AnticancerShows cytotoxic effects on ovarian and colon cancer cell lines with IC₅₀ values in low micromolar range .

Industry

In industrial applications, this compound is utilized for developing specialty chemicals and materials with specific functional properties. Its ability to modify polymer characteristics makes it valuable in material science.

Industrial Application Description
Specialty ChemicalsUsed in the formulation of high-performance coatings and adhesives.
Material ScienceEnhances thermal and mechanical properties of polymers.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the anticancer effects of derivatives of sulfonamides, including this compound, against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. The results indicated significant anti-proliferative effects, leading to further exploration of its mechanism involving cell cycle arrest and apoptosis induction .
  • Enzyme Interaction Studies
    • Research focusing on enzyme interactions revealed that the compound effectively inhibits key enzymes involved in bacterial folate synthesis pathways, demonstrating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

NBOMe Derivatives (Phenethylamine Class)

Compounds such as 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) share the 4-chloro-2,5-dimethoxyphenyl moiety but differ in their core structure. Unlike the sulfonamide group in the target compound, NBOMe derivatives feature an ethanamine backbone linked to a benzylamine group. This structural distinction results in markedly different pharmacological profiles: NBOMe compounds are potent serotonin 5-HT₂A receptor agonists with hallucinogenic effects, whereas sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .

Thiourea Derivatives

N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea () replaces the sulfonamide group with a thiourea (-NHCSNH-) linkage. Thioureas are known for metal coordination and antioxidant properties, but their reduced hydrogen-bonding capacity compared to sulfonamides may limit their utility in targeting proteins requiring polar interactions .

Substituent Modifications

Halogen and Methoxy Positioning

  • 25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol): Retains the 4-chloro-2,5-dimethoxyphenyl group but introduces a hydroxybenzylamine side chain.
  • 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide (): Features dichloro substitution on the benzene ring instead of chloro-dimethoxy. The additional chlorine increases electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .

Molecular Weight and Solubility

  • The target compound’s molecular weight (362.221 g/mol) is comparable to NBOMe derivatives (e.g., 25C-NBOMe: 421.7 g/mol) but lower than bis(azo) analogs (e.g., : ~800 g/mol). The sulfonamide group’s polarity may improve aqueous solubility relative to highly lipophilic NBOMe compounds .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide Sulfonamide 4-Cl, 2,5-OCH₃; 4-OCH₃ 362.221 Enzyme inhibition (hypothesized)
25C-NBOMe Phenethylamine 4-Cl, 2,5-OCH₃; 2-OCH₃-benzyl 421.7 5-HT₂A agonism, hallucinogen
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide Sulfonamide 2,5-Cl; 4-OCH₃ 346.2 Antimicrobial (studied)
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea Thiourea 4-Cl, 2,5-OCH₃; furylmethyl 342.8 Antioxidant (potential)

Table 2. Substituent Effects on Activity

Substituent Position Effect on Activity
4-Chloro (aryl ring) Enhances lipophilicity and receptor binding; critical in NBOMe potency
2,5-Dimethoxy (aryl ring) Electron-donating groups increase metabolic stability; modulates steric hindrance
Sulfonamide vs. Thiourea Sulfonamides favor hydrogen bonding; thioureas may chelate metals

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, including anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological activity. The presence of the 4-chloro-2,5-dimethoxyphenyl group is believed to enhance its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C17H20ClN2O5S
Molecular Weight 396.87 g/mol
InChI Key PWASTGRIFSRABQ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by modulating key signaling pathways. They may inhibit enzymes involved in cell proliferation or promote the expression of pro-apoptotic factors.
  • Case Study : In a study evaluating the efficacy of various sulfonamides, it was found that certain derivatives displayed a growth inhibition rate (GI) exceeding 70% against leukemia and breast cancer cell lines at concentrations as low as 10 µM .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Mechanism of Action : The compound may act by inhibiting bacterial enzymes or disrupting cell wall synthesis, which is typical for many sulfonamide antibiotics.
  • Research Findings : Studies have shown that similar sulfonamides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy and chloro groups enhances their antimicrobial potency.

Potential Applications

  • Medicinal Chemistry : Given its biological activity, this compound could serve as a lead structure for developing new anticancer or antimicrobial agents.
  • Agricultural Chemistry : Sulfonamides are also explored for their potential as herbicides and fungicides, leveraging their ability to modulate plant enzyme activity.
  • Materials Science : The compound can be used in synthesizing polymers with specific properties, such as thermal stability and mechanical strength.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the primary amine group on the 4-chloro-2,5-dimethoxyphenyl moiety with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization of purity can be achieved via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction parameters such as temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize byproducts like bis-sulfonylated impurities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for structural confirmation, providing bond lengths, angles, and torsion angles (e.g., mean C–C bond length: 0.004 Å, R factor: 0.040) . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and methoxy group integration.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • FT-IR : Sulfonamide S=O stretching bands (~1350 cm1^{-1}) and aryl ether C-O vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings influence the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects can be systematically studied via:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the 4-chloro-2,5-dimethoxyphenyl ring increase sulfonamide acidity (pKa reduction), impacting solubility and reactivity.
  • Steric Effects : Methoxy groups at 2,5-positions restrict rotational freedom, influencing crystal packing and melting points.
  • Comparative studies with analogs (e.g., 25C-NBOH, 25C-NBF) show that halogen and alkoxy substitutions alter logP values and hydrogen-bonding potential, critical for bioavailability .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Purity Variance : Validate compound purity via HPLC (>98%) and elemental analysis before assays.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Structural Confirmation : Re-evaluate batch-to-batch consistency using X-ray crystallography to rule out polymorphic interference .

Q. How can computational modeling predict interactions of this sulfonamide with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model sulfonamide binding to enzymes (e.g., carbonic anhydrase) or receptors. Key interactions include hydrogen bonds with the sulfonyl group and hydrophobic contacts with chloro/methoxy substituents.
  • QSAR Studies : Corrogate substituent electronic parameters (Hammett σ) with activity data to design analogs with enhanced affinity .

Application-Oriented Questions

Q. What role does this compound play in the development of azo dyes or pigments?

  • Methodological Answer : As a diazo component, the chloro-dimethoxyphenyl group contributes to lightfastness and color stability in pigments (e.g., PY83). Synthetic protocols involve diazotization followed by coupling with naphthol derivatives. Analytical characterization of dye intermediates includes UV-Vis spectroscopy (λmax\lambda_{\text{max}} 450–500 nm) and TLC monitoring .

Q. What safety and regulatory considerations are critical for handling this compound?

  • Methodological Answer :

  • Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (OECD 423).
  • Regulatory Compliance : Classify under controlled substances if structural analogs (e.g., 25C-NBOMe) are regulated. Document handling per GHS guidelines (e.g., PPE for inhalation/skin contact) .

Data Analysis and Reproducibility

Q. How can researchers validate crystallographic data for polymorphic forms?

  • Methodological Answer : Compare experimental PXRD patterns with simulated data from single-crystal structures (Mercury software). Monitor thermal behavior via DSC to identify polymorph transitions (melting point shifts >5°C indicate new forms) .

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